Tricin
Overview
Description
Mechanism of Action
- Tricin is a flavonoid found in monocotyledonous plants. Its primary targets include:
- Gastric Mucosa : this compound exhibits gastroprotective activity by reducing injured areas in the stomach induced by absolute ethanol. This effect is likely related to its antioxidant and anti-inflammatory properties .
- Opioid System : this compound activates the opioid system, contributing to its antinociceptive (pain-relieving) activity .
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Tricin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The unique biological functions of this compound, especially as a lignin monomer, have driven the identification and characterization of this compound biosynthetic enzymes .
Cellular Effects
This compound has been shown to interfere with intestinal inflammatory-related carcinogenesis and suppress metastasis in colon cancer mice models . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High content of this compound may be considered as health supplements for colon health . The specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are still under research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricin can be synthesized through a series of enzymatic reactions involving the phenylpropanoid and polyketide pathways . The biosynthesis begins with the stepwise addition of malonyl CoA and p-coumaroyl CoA, mediated by chalcone synthase and chalcone isomerase, to yield naringenin chalcone and naringenin, respectively . Naringenin is then desaturated to apigenin by CYP93G1, followed by hydroxylation to tricetin and subsequent methylation to form this compound .
Industrial Production Methods: this compound can be isolated from plant sources such as rice bran and wheat straw. A straightforward isolation method involves extracting this compound from wheat straw, achieving a 50% isolation rate with a purity of not less than 98% .
Chemical Reactions Analysis
Types of Reactions: Tricin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or silver(I) oxide.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Major Products: The major products formed from these reactions include various this compound derivatives, such as this compound glycosides and this compound-lignin conjugates .
Scientific Research Applications
Tricin has a wide range of scientific research applications:
Comparison with Similar Compounds
Tricin is unique among flavonoids due to its specific structure and biological activities. Similar compounds include:
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-14-3-8(4-15(23-2)17(14)21)12-7-11(20)16-10(19)5-9(18)6-13(16)24-12/h3-7,18-19,21H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGUSFBJBOKSML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199965 | |
Record name | Tricin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
520-32-1 | |
Record name | Tricin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=520-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tricin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294579 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tricin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D51JZL38TQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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